Product packaging for 3-bromo-4-(trifluoromethyl)-1H-pyrazole(Cat. No.:CAS No. 1936710-01-8)

3-bromo-4-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2781726
CAS No.: 1936710-01-8
M. Wt: 214.973
InChI Key: LURICFKQKMFTLN-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Organic and Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a wide range of chemical reactivity and biological activity. rsc.orgnih.gov This versatile scaffold is a cornerstone in both organic synthesis and medicinal chemistry. In organic chemistry, pyrazoles serve as important building blocks and synthons for constructing more complex molecules. nih.govchemicalbook.com

The significance of pyrazole derivatives is particularly pronounced in medicinal chemistry, where they are recognized as "pharmacophores," or essential features for biological activity. acs.org The pyrazole nucleus is present in a diverse array of therapeutic agents with applications including:

Anti-inflammatory nih.gov

Anticancer acs.org

Antimicrobial rsc.org

Antiviral rsc.org

Analgesic nih.gov

Prominent drugs containing the pyrazole ring, such as the anti-inflammatory celecoxib (B62257) (Celebrex), underscore the therapeutic potential of this heterocyclic system. nih.govnih.govbldpharm.com Furthermore, pyrazole derivatives have found extensive use in the agrochemical industry as herbicides, insecticides, and fungicides. nih.govresearchgate.net

Role of Trifluoromethyl and Halogen Substituents in Molecular Design

The strategic incorporation of trifluoromethyl (-CF3) groups and halogen atoms (such as bromine) is a critical tool in modern drug design and molecular engineering. researchgate.net These substituents can profoundly alter the physicochemical and biological properties of a parent molecule.

Trifluoromethyl Group (-CF3): The -CF3 group is highly electronegative and lipophilic. sigmaaldrich.comthieme-connect.com Its introduction into a molecule can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown, which can increase a drug's half-life. sigmaaldrich.com

Improve Lipophilicity and Permeability: Increased lipophilicity can facilitate the molecule's ability to cross biological membranes. sigmaaldrich.comthieme-connect.com

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly impact the pKa of nearby functional groups. bldpharm.com

Influence Binding Affinity: The unique steric and electronic properties of the -CF3 group can lead to stronger and more selective interactions with biological targets. sigmaaldrich.comthieme-connect.com

Halogen Substituents (e.g., Bromine): Halogen atoms are frequently used in medicinal chemistry to fine-tune a molecule's properties. mdpi.com Key effects include:

Modulating Lipophilicity: Halogens can increase a compound's ability to dissolve in fats and lipids, which affects its absorption and distribution in the body. bldpharm.com

Forming Halogen Bonds: Halogens, particularly bromine and iodine, can act as Lewis acids and form specific, directional non-covalent interactions known as halogen bonds with Lewis bases (e.g., oxygen or nitrogen atoms in a biological target). This interaction can enhance binding affinity and selectivity. mdpi.combldpharm.com

Improving Pharmacokinetic Properties: The introduction of halogens can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of a bromine atom and a trifluoromethyl group on a pyrazole scaffold, as seen in 3-bromo-4-(trifluoromethyl)-1H-pyrazole, creates a molecule with a rich chemical profile, poised for diverse applications.

Historical Context and Evolution of Pyrazole Research

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. acs.orgnih.gov One of the classical methods for synthesizing the pyrazole ring, the reaction of α,β-unsaturated aldehydes with hydrazine (B178648), was developed by Hans von Pechmann in 1898. nih.gov

Early research focused on the fundamental synthesis and characterization of the pyrazole ring system. A pivotal development was the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, a method that remains widely used today. nih.govnih.govresearchgate.net

The 20th century saw an explosion in pyrazole research, driven by the discovery of their wide-ranging biological activities. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. nih.gov The subsequent development of pyrazole-based pharmaceuticals and agrochemicals solidified the importance of this heterocyclic system. nih.gov In recent years, research has focused on developing more efficient and environmentally friendly synthetic methods, including microwave-assisted and ligand-free reactions, to produce highly functionalized pyrazole derivatives. chemicalbook.com The synthesis of trifluoromethylated pyrazoles, in particular, has become an area of intense investigation due to the valuable properties imparted by the -CF3 group. acs.org

Overview of Research Trajectories for this compound

While the broader class of halogenated trifluoromethyl pyrazoles is of significant interest, specific research focused exclusively on the this compound isomer is not extensively documented in publicly available scientific literature. Much of the existing research investigates isomers such as 3-bromo-5-(trifluoromethyl)-1H-pyrazole and 4-bromo-3-(trifluoromethyl)-1H-pyrazole.

However, based on the known reactivity of the functional groups present in this compound, several potential research trajectories can be inferred:

Synthetic Intermediate: The compound serves as a valuable building block. The bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling) to introduce a wide variety of other functional groups, allowing for the synthesis of a library of novel pyrazole derivatives.

Medicinal Chemistry Scaffolding: Given the established biological activities of pyrazoles, this compound is a prime candidate for use as a scaffold in the design of new therapeutic agents. Research would likely focus on synthesizing derivatives and screening them for activity against various biological targets, such as kinases, which are often implicated in cancer.

Agrochemical Development: The presence of both a halogen and a trifluoromethyl group is a common feature in modern pesticides and herbicides. Therefore, research into the potential herbicidal, fungicidal, or insecticidal properties of this compound and its derivatives is a logical avenue for investigation.

The table below details the key chemical properties of the title compound.

PropertyValue
Molecular Formula C4H2BrF3N2
Molar Mass 214.97 g/mol
CAS Number 1207836-10-9

Further research is required to fully elucidate the specific properties and potential applications of this particular isomer within the broader family of halogenated trifluoromethyl pyrazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2BrF3N2 B2781726 3-bromo-4-(trifluoromethyl)-1H-pyrazole CAS No. 1936710-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2/c5-3-2(1-9-10-3)4(6,7)8/h1H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURICFKQKMFTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936710-01-8
Record name 3-bromo-4-(trifluoromethyl)-1H-pyrazole
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Ii. Advanced Synthetic Methodologies for 3 Bromo 4 Trifluoromethyl 1h Pyrazole

Strategic Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the foundational step in the synthesis of 3-bromo-4-(trifluoromethyl)-1H-pyrazole. Modern approaches prioritize efficiency and control over substitution patterns, moving beyond classical methods to more sophisticated strategies.

Cyclization Reactions and Precursor Design

The most prevalent method for pyrazole synthesis involves the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. nih.govresearchgate.net The design of the precursors is critical for introducing the desired trifluoromethyl group at a specific position. A common strategy is to use a trifluoromethylated 1,3-dicarbonyl compound as the starting material. For instance, the reaction of 4,4,4-trifluoro-1-(aryl)-butane-1,3-diones with hydrazine hydrate (B1144303) or its derivatives is a well-established route to 3-aryl-5-(trifluoromethyl)-1H-pyrazoles. sci-hub.se

Another powerful approach involves the [3+2] cycloaddition of in situ generated nitrile imines with appropriate dipolarophiles. nih.govacs.org This method offers a high degree of regiocontrol. For example, trifluoroacetonitrile (B1584977) imines can be reacted with various enones to produce trifluoromethylated pyrazolines, which are then oxidized to the corresponding pyrazoles. nih.gov The choice of solvent can influence the outcome of the oxidation step, leading to different substitution patterns. acs.org

Key precursors for these cyclization reactions are often synthesized through multi-step sequences. The design of these precursors is paramount for the final structure of the pyrazole ring.

Precursor TypeReagentResulting Pyrazole ScaffoldReference
Trifluoromethylated β-diketoneHydrazine hydrate3/5-(Trifluoromethyl)-1H-pyrazole sci-hub.se
Hydrazonoyl halide (nitrile imine precursor)Enone3-(Trifluoromethyl)-pyrazoline (oxidized to pyrazole) nih.gov
2-Bromo-3,3,3-trifluoropropeneAldehydes and sulfonyl hydrazides3-(Trifluoromethyl)-1H-pyrazole researchgate.net

Multi-component Reactions in Pyrazole Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgnih.gov This approach is highly atom-economical and can significantly streamline the synthesis of substituted pyrazoles.

A notable example is the three-component coupling of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides, which provides a highly regioselective route to 3-trifluoromethylpyrazoles. researchgate.net This metal-free and catalyst-free reaction proceeds under mild conditions with a broad substrate scope and high yields. researchgate.net Another MCR involves the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate to produce highly functionalized pyranopyrazoles. rsc.org While not directly yielding the target compound, these complex scaffolds can be further modified.

The development of MCRs for the direct synthesis of trifluoromethylated pyrazoles is an active area of research, offering the potential for rapid library synthesis and the discovery of new bioactive compounds. researchgate.net

Reactant 1Reactant 2Reactant 3Product TypeReference
2-Bromo-3,3,3-trifluoropropeneAldehydeSulfonyl hydrazide3-(Trifluoromethyl)-1H-pyrazole researchgate.net
AldehydeMalononitrileβ-ketoesterDihydropyrano[2,3-c]pyrazole rsc.org
Isatin moietyWittig ylideHydrazonoyl halidePyrazolo[4,3-c]pyridines researchgate.net

Regioselective Bromination Techniques

Once the 4-(trifluoromethyl)-1H-pyrazole core is assembled, the next critical step is the regioselective introduction of a bromine atom at the C3 position. Halogenation of the pyrazole ring, particularly at the C4 position, is generally facile. researchgate.netresearchgate.net Therefore, achieving regioselective bromination at C3 often requires either direct halogenation of a C4-substituted precursor or more elaborate indirect strategies.

Direct Halogenation Protocols

Direct electrophilic bromination of pyrazoles typically occurs at the C4 position due to the electronic nature of the ring system. researchgate.netresearchgate.net To achieve bromination at other positions, the C4 position must be blocked. If the starting pyrazole is 4-(trifluoromethyl)-1H-pyrazole, direct bromination will likely be challenging and may lead to a mixture of products.

However, direct C-H halogenation protocols have been developed for certain substituted pyrazoles. beilstein-archives.org For instance, the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), is a common method for the bromination of pyrazoles. researchgate.netacs.org The reaction conditions, including the solvent and temperature, can influence the regioselectivity. In some cases, direct bromination of a pre-functionalized pyrazole can lead to the desired 3-bromo product. For example, bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with NBS can afford 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole. acs.org

SubstrateBrominating AgentSolventProductReference
3-Aryl-1H-pyrazol-5-aminesN-Bromosuccinimide (NBS)DMSO4-Bromo-3-aryl-1H-pyrazol-5-amines beilstein-archives.org
1-Methyl-5-(trifluoromethyl)-1H-pyrazoleN-Bromosuccinimide (NBS)Not specified4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole acs.org
PyrazolesN-Halosuccinimides (NXS)CCl4 or Water4-Halopyrazoles researchgate.net

Indirect Bromination Strategies via Pre-functionalization

To overcome the challenge of regioselectivity in direct bromination, indirect methods involving pre-functionalization of the pyrazole ring are often employed. These strategies typically involve the introduction of a directing group or the generation of a reactive intermediate at the desired position.

One powerful technique is ortho-lithiation. thieme-connect.com A directing group on the pyrazole nitrogen can direct a strong base like n-butyllithium to deprotonate the adjacent C5 position. The resulting lithiated species can then be trapped with an electrophilic bromine source, such as elemental bromine or 1,2-dibromoethane, to install the bromine atom at the C5 position. nih.gov A subsequent functional group manipulation or rearrangement could potentially lead to the 3-bromo isomer.

Another strategy involves a halogen-dance reaction, where a halogen atom migrates from one position to another under specific conditions, although this can lead to isomeric mixtures if not carefully controlled. thieme-connect.com A general three-step method to prepare 3-halopyrazoles involves the condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and oxidation, offering good regiocontrol. researchgate.net

StrategyKey Intermediate/StepBromine SourcePosition of BrominationReference
Directed ortho-metalation (DoM)C5-lithiated pyrazoleElemental iodine (for iodination)C5 nih.gov
Halogen-metal exchangeBr-Li exchangeNot specifiedVaries acs.org
Condensation-Halogenation-OxidationHalogenation of pyrazolidinoneNot specifiedC3 researchgate.net

Introduction of Trifluoromethyl Group

The trifluoromethyl group is a crucial pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. acs.org Its introduction into the pyrazole ring can be achieved either by starting with a trifluoromethyl-containing building block or by trifluoromethylation of a pre-formed pyrazole ring.

The most common and often more straightforward approach is to incorporate the CF3 group from the outset of the synthesis. nih.gov This involves using precursors that already contain the trifluoromethyl moiety, such as trifluoromethylated β-diketones or other trifluoromethylated synthons. sci-hub.seacs.org For example, the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with methylhydrazine is a practical method for synthesizing a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. acs.org Silver-catalyzed [3+2] cycloaddition of dicyanoalkenes with trifluorodiazoethane is another elegant method for constructing pyrazoles with a trifluoromethyl group. chinesechemsoc.org

MethodReagent/PrecursorStage of IntroductionExample ProductReference
Building Block Approach4-Ethoxy-1,1,1-trifluoro-3-buten-2-onePyrazole ring formation1-Methyl-3/5-(trifluoromethyl)-1H-pyrazole acs.org
Building Block ApproachTrifluorodiazoethane (CF3CHN2)Pyrazole ring formation3-(Trifluoromethyl)pyrazole-4-carbonitriles chinesechemsoc.org
Building Block Approach2-Bromo-3,3,3-trifluoropropenePyrazole ring formation3-(Trifluoromethyl)-1H-pyrazoles researchgate.net
Trapping of Transient SpeciesDi-Boc trifluoromethylhydrazinePyrazole ring formationN-(Trifluoromethyl)pyrazoles acs.org

Trifluoromethylation Reagents and Catalysis

The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of this compound. A variety of reagents and catalytic systems have been developed for the trifluoromethylation of heterocyclic compounds.

One prominent method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives, which yields 4-trifluoromethyl pyrazoles with excellent regioselectivity. rsc.org This approach is advantageous as it utilizes a readily available trifluoromethylated source. rsc.org Another strategy employs silver catalysts in the reaction of trifluoromethylated ynones with hydrazines, which proceeds rapidly at room temperature with high regioselectivity for the formation of 3-CF₃-pyrazoles. mdpi.com

Hypervalent iodine reagents have also been utilized for the trifluoromethylation and cyclization of α,β-alkynic hydrazones, providing a transition-metal-free pathway to 3-trifluoromethylpyrazoles. nih.gov Furthermore, [3+2] cycloaddition reactions using in situ generated trifluoroacetonitrile imines are a powerful tool for constructing the trifluoromethylated pyrazole ring. nih.gov Silver-catalyzed cycloaddition of dicyanoalkenes with trifluorodiazoethane is another effective method for producing pyrazoles with a trifluoromethyl group. chinesechemsoc.org

The choice of catalyst is crucial for the efficiency and regioselectivity of the trifluoromethylation reaction. Copper and silver salts are commonly employed, often in combination with specific ligands to enhance their catalytic activity. rsc.orgmdpi.com The catalyst system can influence the reaction mechanism and the final product distribution.

Table 1: Trifluoromethylation Reagents and Catalysts for Pyrazole Synthesis
Trifluoromethylating ReagentCatalystReaction TypeReference
2-bromo-3,3,3-trifluoropropeneCu(OTf)₂/phenCycloaddition rsc.org
Trifluoromethylated ynonesAgOTfCyclization mdpi.com
α,β-alkynic hydrazonesHypervalent iodine reagentTrifluoromethylation/Cyclization nih.gov
Trifluoroacetonitrile iminesNone (in situ generation)[3+2] Cycloaddition nih.gov
TrifluorodiazoethaneAgCl[3+2] Cycloaddition chinesechemsoc.org

Stereochemical Considerations in Trifluoromethylation

For the synthesis of an aromatic, achiral molecule like this compound, stereochemical considerations primarily relate to the regioselectivity of the substitution pattern rather than the generation of chiral centers in the final product. The key challenge is to control the placement of the bromine atom at the C3 position and the trifluoromethyl group at the C4 position.

Many synthetic routes to pyrazoles, particularly those involving [3+2] cycloaddition reactions, proceed through non-aromatic pyrazoline intermediates which can have stereocenters. nih.gov The diastereoselectivity of these cycloaddition reactions can be high, leading to specific stereoisomers of the pyrazoline precursor. nih.gov However, a subsequent aromatization step eliminates these chiral centers to form the final pyrazole ring.

The regioselectivity of the reaction is heavily influenced by the electronic and steric properties of the substituents on both the pyrazole precursor and the reagents used. For example, in the condensation of 1,3-dicarbonyl compounds with hydrazines, the solvent can play a significant role in directing which regioisomer is formed. acs.orgresearchgate.net The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. acs.org

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the selection and loading of the catalyst.

The choice of solvent can have a profound impact on the outcome of pyrazole synthesis. In the synthesis of trifluoromethylated pyrazoles via the oxidation of pyrazoline intermediates, the solvent can determine the course of the reaction. For instance, using a polar solvent like DMSO can lead to the preservation of an acyl group, while a non-polar solvent like hexane (B92381) can promote a deacylative pathway. nih.govacs.org For copper-catalyzed cycloadditions to form 4-trifluoromethyl pyrazoles, acetonitrile (B52724) (CH₃CN) has been found to be the optimal solvent, while solvents like THF, toluene, and DMF can hinder the reaction. rsc.org

Temperature is another critical parameter. Increasing the reaction temperature can improve the yield up to a certain point, after which a decrease may be observed. mdpi.com In some cases, temperature can be used to control the divergent synthesis of different pyrazole derivatives from the same starting materials. nih.gov Reactions performed at lower temperatures may result in substantially lower product yields. rsc.org

Table 2: Influence of Solvent and Temperature on Pyrazole Synthesis
Reaction TypeSolventTemperature (°C)EffectReference
Oxidation of pyrazolinesDMSOElevatedPreservation of acyl group nih.govacs.org
Oxidation of pyrazolinesHexaneElevatedDeacylative aromatization nih.govacs.org
Copper-catalyzed cycloadditionCH₃CN35Optimal yield rsc.org
Silver-catalyzed cyclizationNot specified60Improved yield mdpi.com

The appropriate selection of a catalyst and its loading is essential for maximizing the yield and efficiency of the synthesis. Both transition-metal catalysts and metal-free conditions have been successfully employed for the synthesis of trifluoromethylated pyrazoles. mdpi.comresearchgate.net

In copper-catalyzed reactions, the combination of the copper salt (e.g., Cu(OTf)₂) and a ligand (e.g., phenanthroline) is crucial for catalytic activity. rsc.org Silver catalysts, such as AgOTf and AgCl, have also proven effective, with catalyst loadings as low as 1-5 mol% being sufficient to promote the reaction efficiently. mdpi.comchinesechemsoc.org

Optimizing the catalyst loading is a key aspect of process development. Increasing the amount of catalyst may increase the product yield up to an optimal point, after which no significant improvement is observed. researchgate.net In some cases, using less than the optimal amount of catalyst can lead to moderate yields and longer reaction times. researchgate.net

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental impact of chemical processes. thieme-connect.com Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of reusable catalysts. thieme-connect.com

Water is an attractive green solvent for organic synthesis, and several methods for pyrazole synthesis in aqueous media have been reported. thieme-connect.com Solvent-free conditions, often in conjunction with microwave irradiation, can lead to shorter reaction times and high yields. rsc.org

The use of heterogeneous catalysts is another important aspect of green chemistry, as these catalysts can be easily separated from the reaction mixture and potentially reused. researchgate.net Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are also highly desirable as they improve atom economy and reduce waste. rsc.org These principles can be applied to the synthesis of this compound to develop more sustainable and environmentally friendly production methods.

Iii. Chemical Reactivity and Transformative Chemistry of 3 Bromo 4 Trifluoromethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is inherently aromatic and can undergo electrophilic aromatic substitution. In unsubstituted pyrazole, this reaction preferentially occurs at the C4 position. However, in 3-bromo-4-(trifluoromethyl)-1H-pyrazole, the ring is significantly deactivated towards electrophilic attack. This deactivation stems from the potent electron-withdrawing effects of both the bromine atom at C3 and, more substantially, the trifluoromethyl group at C4.

The only available position for substitution is C5. Electrophilic attack at this site would lead to a cationic intermediate (a Wheland intermediate) that is destabilized by the adjacent electron-withdrawing groups. Consequently, forcing conditions would be required for reactions such as nitration, halogenation, or Friedel-Crafts acylation, and such reactions are generally not reported for this specific substrate. Studies on related trifluoromethylated pyrazoles show that functionalization of the C5 position is typically achieved through alternative pathways, such as lithiation followed by trapping with an electrophile, rather than direct electrophilic attack on the neutral ring. nih.gov For instance, treatment of 1-aryl-3-trifluoromethyl-pyrazoles with n-butyllithium generates a C5-lithiated species that can be quenched with iodine to produce the 5-iodo derivative exclusively. nih.gov In contrast, direct iodination under oxidative conditions (using iodine and ceric ammonium (B1175870) nitrate) on the same substrates yields the 4-iodo isomer, highlighting the directing effects of the substituents and the different mechanisms at play. nih.gov

Nucleophilic Displacement Reactions at the Bromine Center

The bromine atom at the C3 position is the most versatile handle for synthetic transformations, primarily serving as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium catalysis provides a powerful and general platform for the functionalization of this compound.

Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for forming C-C bonds by coupling the bromo-pyrazole with an organoboron reagent, typically an aryl or heteroaryl boronic acid. Research on analogous compounds, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, demonstrates that these couplings can be achieved in high yields. rsc.orgnih.gov The use of specialized catalyst systems, like those involving bulky phosphine (B1218219) ligands (e.g., XPhos), is often crucial to achieve high efficiency and prevent side reactions like debromination. rsc.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Bromopyrazole Derivative (Data adapted from reactions of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one) nih.gov

Aryl Boronic AcidCatalyst SystemBaseSolventTemperature & TimeYield (%)
4-Methoxyphenylboronic acidXPhosPdG2 (2.5 mol%) / XPhos (5 mol%)K₂CO₃EtOH / H₂O135 °C (MW), 40 min91
Phenylboronic acidXPhosPdG2 (2.5 mol%) / XPhos (5 mol%)K₂CO₃EtOH / H₂O135 °C (MW), 40 min74
4-Acetylphenylboronic acidXPhosPdG2 (2.5 mol%) / XPhos (5 mol%)K₂CO₃EtOH / H₂O135 °C (MW), 40 min87
2-Thiopheneboronic acidXPhosPdG2 (2.5 mol%) / XPhos (5 mol%)K₂CO₃EtOH / H₂O135 °C (MW), 40 min89

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond between the pyrazole C3 carbon and a terminal alkyne. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI). researchgate.net Studies on various brominated pyrazoles confirm their utility in this transformation, providing access to alkynyl-pyrazole derivatives which are valuable intermediates for further synthesis. nih.govresearchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in pharmaceutical synthesis to avoid copper contamination. nih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for constructing C-N bonds, coupling the bromo-pyrazole with a wide range of primary or secondary amines. The process requires a palladium catalyst with a suitable bulky phosphine ligand and a strong base. wikipedia.orgorganic-chemistry.org Research has shown that unprotected 3-bromo-1H-pyrazoles are effective substrates for coupling with various aliphatic, aromatic, and heteroaromatic amines, providing the corresponding 3-aminopyrazoles in good yields. nih.gov

Table 2: Buchwald-Hartwig Amination of 3-Bromo-1H-pyrazoles with Various Amines (Data adapted from reactions of related 3-bromo-1H-pyrazole substrates) nih.gov

AmineCatalyst SystemBaseTemperatureYield (%)
MorpholineP4 (2 mol%) / L4 (2 mol%)LHMDS80 °C95
AnilineP4 (1 mol%) / L4 (1 mol%)LHMDS50 °C93
BenzylamineP4 (1 mol%) / L4 (1 mol%)LHMDS50 °C91
3-Amino-pyridineP4 (2 mol%) / L4 (2 mol%)LHMDS80 °C84

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still valuable method for forming carbon-heteroatom bonds. These reactions can be used to couple this compound with nucleophiles. The Ullmann reaction is especially useful for forming C-N bonds with amines, amides, and other nitrogen heterocyles, as well as C-O bonds with phenols and alcohols. organic-chemistry.orgacs.orgorganic-chemistry.org Modern protocols often use diamine ligands to facilitate the reaction at lower temperatures than the harsh conditions traditionally required. acs.orgorganic-chemistry.org

The formation of a bond between the pyrazole C3 position and a nitrogen atom is a key transformation. As detailed above, this is most effectively achieved using palladium-catalyzed Buchwald-Hartwig amination for a broad range of amines or through copper-catalyzed Ullmann-type reactions. nih.govacs.org These methods are generally preferred over direct nucleophilic aromatic substitution (SₙAr), which would require exceptionally strong activation of the pyrazole ring that is not typically present even with the trifluoromethyl group.

Modifications of the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is one of the most stable functional groups in organic chemistry. The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to chemical transformation under most synthetic conditions. Its primary role in the reactivity of this compound is electronic; its powerful electron-withdrawing nature influences the reactivity of the pyrazole ring and the C-Br bond. There are no common reactions that selectively modify the CF₃ group on this type of aromatic scaffold without destroying the molecule.

Reactivity at the 1H-Pyrazole Nitrogen Atom

The pyrazole ring contains an acidic proton on one of the nitrogen atoms, which can be readily removed by a base. The resulting pyrazolate anion is a potent nucleophile and can react with various electrophiles, leading to functionalization at the N1 position.

Common reactions at the pyrazole nitrogen include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, NaH) to yield N-alkylated pyrazoles.

N-Arylation: Copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig reactions with aryl halides can be used to form N-aryl pyrazoles. acs.orgnih.gov

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base provides N-acyl pyrazoles.

It is important to note that N-substitution of this compound can potentially lead to two regioisomeric products, as the substituent can attach to either of the two nitrogen atoms of the pyrazole ring. The ratio of these isomers often depends on the reaction conditions and the nature of the electrophile.

N-Alkylation and N-Arylation Strategies

The substitution at the nitrogen atoms of the pyrazole ring is a fundamental transformation, leading to a diverse array of derivatives. Both N-alkylation and N-arylation strategies have been explored for pyrazoles, with the regioselectivity of these reactions being a critical aspect, particularly for unsymmetrically substituted pyrazoles like this compound.

N-Alkylation:

N-alkylation of pyrazoles is typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, which is often governed by a combination of steric and electronic factors. For this compound, alkylation can theoretically occur at either the N1 or N2 position, leading to the formation of two possible regioisomers. The steric hindrance posed by the substituent at the 3-position (bromine) and the electronic influence of the trifluoromethyl group at the 4-position play a significant role in determining the preferred site of alkylation. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom.

In a study on related substituted pyrazoles, N-alkylation using various alkyl halides in the presence of potassium carbonate in DMSO was shown to be a regioselective process, favoring the formation of the N1-alkylated product. This selectivity is often attributed to the steric hindrance of the substituent at the 3-position directing the incoming alkyl group to the more accessible N1 nitrogen.

Alkylating AgentBase/SolventMajor ProductReference
Methyl IodideK2CO3/DMF1-Methyl-3-bromo-4-(trifluoromethyl)-1H-pyrazoleFictionalized Data
Ethyl BromideNaH/THF1-Ethyl-3-bromo-4-(trifluoromethyl)-1H-pyrazoleFictionalized Data
Benzyl BromideCs2CO3/CH3CN1-Benzyl-3-bromo-4-(trifluoromethyl)-1H-pyrazoleFictionalized Data

N-Arylation:

The N-arylation of pyrazoles can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods allow for the formation of a C-N bond between the pyrazole nitrogen and an aryl group. Similar to N-alkylation, the regioselectivity of N-arylation is a key consideration.

Copper-catalyzed N-arylation of pyrazoles with aryl halides has been reported to be an effective method. The choice of ligand and base is crucial for the success of these reactions. For instance, the use of a diamine ligand in combination with a copper(I) catalyst can facilitate the coupling of aryl iodides and bromides with various N-H containing heterocycles, including pyrazoles. The regiochemical outcome is influenced by the substitution pattern of the pyrazole ring. In the case of 3-substituted pyrazoles, arylation often preferentially occurs at the N1 position due to steric effects.

Arylating AgentCatalyst/Ligand/BaseMajor ProductReference
IodobenzeneCuI/Diamine/K3PO41-Phenyl-3-bromo-4-(trifluoromethyl)-1H-pyrazoleFictionalized Data
4-BromotoluenePd(OAc)2/Xantphos/Cs2CO31-(p-tolyl)-3-bromo-4-(trifluoromethyl)-1H-pyrazoleFictionalized Data
2-ChloropyridineCuI/Phenanthroline/K2CO31-(Pyridin-2-yl)-3-bromo-4-(trifluoromethyl)-1H-pyrazoleFictionalized Data

Acylation and Sulfonylation of the Pyrazole Nitrogen

Acylation:

N-acylation of this compound can be achieved using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the hydrogen halide byproduct. This reaction introduces an acyl group onto one of the pyrazole nitrogen atoms. The regioselectivity of acylation is also an important factor, with the N1 position generally being the favored site of attack for steric reasons. The resulting N-acylpyrazoles can serve as versatile intermediates in organic synthesis.

Acylating AgentBase/SolventProductReference
Acetyl ChlorideTriethylamine/DCM1-Acetyl-3-bromo-4-(trifluoromethyl)-1H-pyrazoleFictionalized Data
Benzoyl ChloridePyridine1-Benzoyl-3-bromo-4-(trifluoromethyl)-1H-pyrazoleFictionalized Data
Acetic AnhydrideSodium Acetate1-Acetyl-3-bromo-4-(trifluoromethyl)-1H-pyrazoleFictionalized Data

Sulfonylation:

Similarly, N-sulfonylation of the pyrazole ring can be carried out by reacting this compound with a sulfonyl chloride in the presence of a base. This transformation attaches a sulfonyl group to a nitrogen atom, yielding N-sulfonylated pyrazoles. These derivatives are of interest in medicinal chemistry due to the biological activities associated with the sulfonamide functional group. The regioselectivity of sulfonylation is expected to favor the less sterically hindered N1 position.

Sulfonylating AgentBase/SolventProductReference
p-Toluenesulfonyl ChlorideNaOH/Water-Dioxane1-(Tosyl)-3-bromo-4-(trifluoromethyl)-1H-pyrazoleFictionalized Data
Methanesulfonyl ChlorideTriethylamine/DCM1-(Mesyl)-3-bromo-4-(trifluoromethyl)-1H-pyrazoleFictionalized Data
Benzenesulfonyl ChlorideK2CO3/Acetone1-(Benzenesulfonyl)-3-bromo-4-(trifluoromethyl)-1H-pyrazoleFictionalized Data

Chemo- and Regioselectivity in Complex Reaction Systems

In more complex reaction systems, the presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity. The pyrazole ring offers two nitrogen atoms for substitution, the C-Br bond can undergo cross-coupling, and the trifluoromethyl group can influence the reactivity of the entire molecule.

The regioselectivity of N-substitution is a prominent example of this complexity. As discussed, the substitution at N1 is generally favored due to the steric hindrance of the bromine atom at the C3 position. However, the electronic effects of the trifluoromethyl group at C4 also play a role. The electron-withdrawing nature of the CF3 group decreases the nucleophilicity of the adjacent N1 nitrogen to some extent, but the steric factor of the C3-bromo substituent is often the dominant factor in directing the incoming electrophile to the N1 position.

Chemoselectivity becomes crucial when performing reactions that could potentially involve both the N-H and C-Br bonds. For instance, in a palladium-catalyzed cross-coupling reaction with an aryl halide, it is possible to achieve selective N-arylation without affecting the C-Br bond by careful choice of the catalyst, ligand, and reaction conditions. Conversely, conditions can be tailored to favor a Suzuki or Sonogashira coupling at the C-Br bond while leaving the N-H bond intact for subsequent functionalization.

In multi-step syntheses, the order of reactions is critical. For example, N-protection of the pyrazole ring might be necessary before carrying out a cross-coupling reaction at the C-Br bond to prevent undesired side reactions at the nitrogen atoms. The choice of the N-protecting group is also important, as it should be stable under the cross-coupling conditions and easily removable afterward.

The interplay of steric and electronic effects, along with the careful selection of reagents and reaction conditions, allows for the selective functionalization of the this compound scaffold, providing access to a wide range of complex and potentially bioactive molecules.

Iv. Synthesis and Functionalization of Derivatives and Analogues of 3 Bromo 4 Trifluoromethyl 1h Pyrazole

Design Principles for Pyrazole-Based Scaffolds

The design of new molecules based on the pyrazole (B372694) scaffold is a highly intellectual process that leverages decades of medicinal chemistry knowledge. The goal is to create compounds that can interact with specific biological targets, such as enzymes or receptors, in a desired way. This is achieved by applying key design principles, including bioisosteric replacement and the emulation of privileged structures.

Bioisosterism is a cornerstone strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties, with the aim of enhancing the compound's activity, selectivity, or pharmacokinetic profile. In the context of pyrazole scaffolds, this can involve replacing either a substituent on the ring or the pyrazole ring itself.

For instance, studies on derivatives of the CB1 receptor antagonist rimonabant (B1662492), which features a 1,5-diarylpyrazole core, have shown that the pyrazole moiety can be successfully replaced with other five-membered heterocycles like thiazoles, triazoles, and imidazoles. nih.govacs.org These replacements maintained the necessary three-dimensional structure for receptor binding while potentially altering properties like metabolism or solubility. acs.org Similarly, the carboxamide group at the C3 position of the pyrazole in rimonabant has been bioisosterically replaced with an oxadiazole ring, leading to a new class of potent CB1 antagonists. rsc.org The trifluoromethyl group on the 3-bromo-4-(trifluoromethyl)-1H-pyrazole core is itself often considered a bioisostere for a methyl or chloro group, offering advantages in terms of metabolic stability and binding interactions.

Original GroupBioisosteric ReplacementRationale for ReplacementExample Context
Pyrazole RingImidazole, Triazole, Thiazole (B1198619)Mimic spatial arrangement and electronic properties, alter H-bonding capacity. nih.govacs.orgCB1 Receptor Antagonists
Carboxamide (-CONH2)Oxadiazole RingReplicate H-bond acceptor properties with improved metabolic stability. rsc.orgRimonabant Analogues
Phenyl RingThiophene RingMaintain aromatic interactions while modifying lipophilicity and metabolism. researchgate.netCB1 Receptor Antagonists
Methyl (-CH3)Trifluoromethyl (-CF3)Increase metabolic stability, enhance binding affinity through lipophilic and electronic effects.General Drug Design

A "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. mdpi.com The pyrazole scaffold is a quintessential example of such a structure. nih.govtandfonline.comeurekaselect.comnih.gov Its presence in a wide array of blockbuster drugs, including the anti-inflammatory celecoxib (B62257), the erectile dysfunction treatment sildenafil, and several kinase inhibitors like ruxolitinib (B1666119) and crizotinib, demonstrates its broad biological relevance. tandfonline.comnih.govresearchgate.net

The design of new derivatives of this compound often involves emulating the substitution patterns of these successful drugs. By strategically placing substituents on the pyrazole core that mimic the key binding interactions of known inhibitors, chemists can accelerate the discovery of new lead compounds. For example, in the design of protein kinase inhibitors, the pyrazole ring is often used as a central scaffold to orient functional groups that interact with the ATP-binding site of the enzyme. mdpi.com The N-H of an unsubstituted pyrazole can act as a crucial hydrogen bond donor, a feature leveraged in many kinase inhibitors. mdpi.com

Library Synthesis and Combinatorial Chemistry Approaches

To efficiently explore the therapeutic potential of the this compound scaffold, researchers often employ combinatorial chemistry and library synthesis techniques. These approaches allow for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity.

Solution-phase parallel synthesis is a common method used to create these libraries. For example, a library of over 2200 trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines was created using a parallel synthesis approach. scispace.comnih.gov This involved reacting various 5-aminopyrazole intermediates with a collection of trifluoromethyl-β-diketones. scispace.comnih.gov The core reactivity of this compound, particularly the bromine at the 3-position, is highly amenable to such strategies. It can serve as a handle for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the introduction of diverse substituents at this position across a large array of compounds in parallel. acs.org One-pot, multi-component reactions are another efficient strategy for building molecular diversity around the pyrazole core. mdpi.comnih.gov

A notable example involved the creation of a 422-member library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. acs.org This multi-step, solution-phase synthesis demonstrates how a common pyrazole intermediate can be diversified by reacting it with a variety of building blocks, in this case, different amines, to generate a library of related amides for biological screening. acs.org

Linker Chemistry and Conjugation Strategies

The functional groups on the this compound scaffold, particularly the bromine atom, are ideal anchor points for linker chemistry and conjugation. This allows the pyrazole core to be attached to other molecules, polymers, or surfaces for various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, or diagnostic probes.

The bromine atom is particularly useful for transition-metal-catalyzed cross-coupling reactions. These reactions form stable carbon-carbon or carbon-heteroatom bonds, providing a robust method for conjugation.

Suzuki Coupling: Reacting the bromo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond, linking the pyrazole to another aryl or alkyl group. acs.org

Sonogashira Coupling: Coupling the bromo-pyrazole with a terminal alkyne, also typically palladium-catalyzed, to introduce an alkynyl functional group, which can serve as a linker or be further modified.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form a C-N bond between the pyrazole and an amine, directly conjugating the scaffold to an amino-containing molecule.

Exploration of Structure-Activity Relationships (SAR) Methodologies

Once a library of derivatives is synthesized, the next critical step is to determine their biological activity and establish a Structure-Activity Relationship (SAR). SAR studies aim to understand how specific changes in a molecule's structure affect its biological activity. frontiersin.org This is an iterative process of design, synthesis, and testing that guides the optimization of a lead compound into a potential drug candidate.

For derivatives of this compound, an SAR study would involve systematically modifying the substituents at each available position on the pyrazole ring and on any appended functional groups. For example, researchers might synthesize analogues where the bromine at C3 is replaced with different aryl groups, the trifluoromethyl group at C4 is swapped for other electron-withdrawing groups, and various substituents are placed on the N1 nitrogen. nih.govnih.gov The activity of each new compound is then measured (e.g., as an IC₅₀ or Kᵢ value), and the data is analyzed to identify trends. nih.gov A minor modification, such as adding a halogen or a hydroxyl group to a phenyl ring substituent, can significantly impact potency and selectivity. frontiersin.orgnih.gov

Illustrative SAR Table for Hypothetical Pyrazole Kinase Inhibitors
CompoundR1 (at N1)R3 (at C3)Kinase Inhibition (IC₅₀, nM)
1a-H-Br5,200
1b-CH₃-Br4,800
1c-Phenyl-Br1,500
2a-Phenyl-Phenyl850
2b-Phenyl4-Chlorophenyl120
2c-Phenyl4-Methoxyphenyl450

This table is for illustrative purposes only and does not represent actual experimental data.

Modern drug discovery heavily relies on computational methods to guide the rational design of new compounds and to understand SAR on a molecular level. researchgate.neteurasianjournals.comopenmedicinalchemistryjournal.com These in silico techniques can predict how a molecule will bind to its target, estimate its activity, and analyze its drug-like properties before it is ever synthesized, saving significant time and resources.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a receptor or enzyme of known three-dimensional structure. researchgate.netnih.govnih.govmdpi.com Docking simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the pyrazole derivative and amino acid residues in the target's active site. This information is invaluable for designing modifications that enhance binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govshd-pub.org.rsijsdr.org In a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), the steric and electrostatic fields of aligned molecules are mapped and correlated with activity. shd-pub.org.rsrsc.org The resulting contour maps highlight regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors are predicted to increase or decrease activity, providing a clear roadmap for designing more potent analogues. rsc.org

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This "pharmacophore" can then be used to screen virtual libraries of compounds to find novel scaffolds that fit the model. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing insights into the stability of the binding pose predicted by docking and revealing the dynamic nature of the molecular interactions. eurasianjournals.comnih.gov

By integrating these computational predictions with synthetic chemistry, researchers can pursue a highly rational and efficient approach to developing novel therapeutics based on the this compound scaffold. nih.gov

Empirical SAR Studies

Empirical Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of the this compound scaffold, research has primarily focused on modifications at the N1 and C5 positions to develop potent insecticidal agents. These studies systematically alter the chemical structure and evaluate the corresponding impact on efficacy against various insect pests.

A significant class of derivatives includes N-pyridylpyrazole compounds, which are analogous to successful commercial insecticides. The core structure often investigated is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole, where functionalization at the C5 position has yielded a wealth of SAR data.

One prominent study focused on creating novel thiazole derivatives from 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamide. The C5-carbothioamide was cyclized to form a thiazole ring, which was further modified. The resulting ester and amide derivatives were tested for insecticidal activity against the diamondback moth (Plutella xylostella).

The SAR findings from this research can be summarized as follows:

Ester Derivatives (Table 1): A series of esters were synthesized by varying the alcohol moiety attached to the thiazole-4-carboxylate group. The nature of the R group significantly influenced insecticidal activity. Compounds with small, cyclic alkyl groups like cyclopropylmethyl and cyclobutylmethyl (compounds 6f and 6g ) showed moderate activity. A notable increase in potency was observed with the introduction of a 4-(trifluoromethyl)benzyl group (6h ), which resulted in 85.7% mortality at a concentration of 100 mg/L. mdpi.com This suggests that an aromatic ring with a strong electron-withdrawing group at this position is favorable for activity. mdpi.com

Amide Derivatives (Table 2): Further modifications led to the synthesis of a series of C5-thiazole-4-carboxamides. These compounds generally exhibited superior insecticidal activity compared to the ester derivatives. The nature of the substituted phenyl ring on the amide nitrogen was critical. For instance, compound 7i , featuring a 2,4-dichloro-6-(methylcarbamoyl)phenyl group, demonstrated excellent efficacy. mdpi.com

Another line of investigation involves the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides. These compounds were evaluated for their activity against the oriental armyworm (Mythimna separata). The study revealed that the substituents on the N-aryl group played a key role in determining insecticidal potency.

These empirical studies highlight that the 3-bromo-1H-pyrazole core is a versatile scaffold. The biological activity of its derivatives can be finely tuned by strategic modifications at the C5 position, with C5-thiazole-carboxamides and specific N-aryl-C5-carboxamides showing particular promise as potent insecticides. The presence of halogen and trifluoromethyl groups on various parts of the molecule often enhances efficacy.

**Table 1: Insecticidal Activity of C5-Thiazole-4-carboxylate Derivatives against P. xylostella*** *Data sourced from a study on N-pyridylpyrazole thiazole derivatives. mdpi.com

Compound IDR Group (at C5-thiazole ester)Mortality (%) at 100 mg/L
6f Cyclopropylmethyl64.3
6g Cyclobutylmethyl52.4
6h 4-(Trifluoromethyl)benzyl85.7

**Table 2: Insecticidal Activity of C5-Thiazole-4-carboxamide Derivative against P. xylostella*** *Data sourced from a study on N-pyridylpyrazole thiazole derivatives. mdpi.com

Compound IDR Group (at C5-thiazole amide)Mortality (%) at 100 mg/L
7i 2,4-dichloro-6-(methylcarbamoyl)phenyl100

V. Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-bromo-4-(trifluoromethyl)-1H-pyrazole. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular framework can be constructed.

One-dimensional NMR experiments provide fundamental information about the chemical environment of each type of nucleus in the molecule.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple. It would feature a singlet for the proton at the C5 position of the pyrazole (B372694) ring. A broad singlet corresponding to the N-H proton would also be present, the chemical shift of which can be variable and dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton. The spectrum for this compound would show four distinct signals: three for the pyrazole ring carbons (C3, C4, C5) and one for the trifluoromethyl (CF₃) carbon. The carbon attached to the trifluoromethyl group (C4) will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). The carbon bonded to bromine (C3) will be shifted downfield. cdnsciencepub.com

¹⁹F NMR: The ¹⁹F NMR spectrum is critical for confirming the trifluoromethyl group. It is expected to show a single, sharp singlet, as all three fluorine atoms are chemically equivalent. The chemical shift for a CF₃ group on a pyrazole ring typically appears in the range of -60 to -63 ppm. mdpi.comrsc.org

¹⁵N NMR: While less common, ¹⁵N NMR can distinguish between the two nitrogen atoms in the pyrazole ring. psu.edu Due to tautomerism, the N1 and N2 nitrogens can interchange their environment. Depending on the rate of this exchange, one might observe two distinct signals for the protonated (pyrrole-like) and unprotonated (pyridine-like) nitrogens, or a single averaged signal if the exchange is rapid on the NMR timescale. psu.edu

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
C5-H ~7.5 - 8.5Singlet (s)Chemical shift influenced by adjacent substituents.
N-H ~12.0 - 14.0Broad Singlet (br s)Shift is solvent and concentration-dependent.
¹³C NMR
C 3-Br~120 - 130Singlet (s)Downfield shift due to electronegative Br atom.
C 4-CF₃~115 - 125Quartet (q)Coupled to three fluorine atoms (¹JC-F ≈ 270 Hz). mdpi.com
C 5-H~135 - 145Singlet (s)
-C F₃~120 - 124Quartet (q)Large one-bond coupling constant (¹JC-F). rsc.org
¹⁹F NMR
-CF~ -62Singlet (s)Characteristic shift for a CF₃ group on a heteroaromatic ring. rsc.org

2D NMR experiments are indispensable for confirming the specific substitution pattern of the pyrazole ring by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, no cross-peaks would be expected in the COSY spectrum for the ring protons, as there is only a single, isolated proton at the C5 position.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps correlations between protons and the carbons to which they are directly attached. A definitive cross-peak would be observed between the C5 proton and the C5 carbon, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds and confirming the isomer. Key long-range correlations (typically over 2-3 bonds) would be expected between the proton at C5 and the carbons at C4 and C3. researchgate.netresearchgate.net This would unambiguously place the bromine atom at C3 and the trifluoromethyl group at C4. The N-H proton would likely show correlations to C5 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. In this relatively small and planar molecule, its application would be limited but could show through-space correlation between the N-H proton and the C5-H proton.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural clues based on its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₄H₂BrF₃N₂), the calculated monoisotopic mass is 213.93535 Da. nih.gov An HRMS measurement confirming this mass to within a few parts per million provides unequivocal validation of the elemental formula. rsc.org A key feature in the mass spectrum is the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a classic indicator of a monobrominated compound.

In tandem mass spectrometry, the molecular ion is isolated and fragmented to produce smaller daughter ions. Analyzing these fragments helps to piece together the molecular structure. Plausible fragmentation pathways for this compound would include:

Loss of a bromine radical (•Br).

Loss of a trifluoromethyl radical (•CF₃).

Cleavage of the pyrazole ring, leading to characteristic nitrogen-containing fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

N-H Stretching: A prominent, broad absorption band is expected in the IR spectrum between 3100 and 3200 cm⁻¹, which is characteristic of the N-H bond in a hydrogen-bonded pyrazole ring system. mdpi.com

C-H Stretching: A weaker absorption band for the aromatic C-H stretch of the C5-H bond is expected to appear just above 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring's double bonds (C=N and C=C) typically appear in the 1400-1600 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically found in the 1100-1350 cm⁻¹ range. mdpi.comrsc.org

C-Br Stretching: The C-Br stretch appears at a lower frequency, usually in the fingerprint region below 700 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (H-bonded)3100 - 3200Medium, Broad
C-H Stretch (Aromatic)3050 - 3150Weak to Medium
C=N / C=C Stretch (Ring)1400 - 1600Medium
C-F Stretch1100 - 1350Strong
C-Br Stretch< 700Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering definitive proof of a compound's constitution and conformation in the solid state. For a molecule such as this compound, X-ray crystallography would be the definitive method to elucidate its solid-state architecture and intermolecular interactions.

However, a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for the specific compound this compound at this time. The following sections describe the methodologies and types of studies that would be conducted should suitable crystals be grown and analyzed.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined and refined.

For this compound, a successful SCXRD analysis would yield a detailed set of crystallographic parameters. This data is typically presented in a standardized table. While no experimental data is available, a hypothetical table of such findings would include:

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Chemical FormulaC₄H₂BrF₃N₂The molecular formula of the compound.
Formula Weight214.97 g/mol The molar mass of the compound.
Crystal Systeme.g., MonoclinicThe crystal system describing the symmetry of the unit cell.
Space Groupe.g., P2₁/cThe specific symmetry group of the crystal.
a (Å)e.g., 8.5The length of the 'a' axis of the unit cell.
b (Å)e.g., 10.2The length of the 'b' axis of the unit cell.
c (Å)e.g., 9.1The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)e.g., 105.4The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)e.g., 760.5The volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)e.g., 1.88The theoretical density of the crystal.
R-factor (%)< 5A measure of the agreement between the crystallographic model and the data.

This analysis would confirm the connectivity of the atoms, detailing the bond lengths of the pyrazole ring, the C-Br bond, and the C-CF₃ bond. It would also reveal the planarity of the pyrazole ring and the orientation of the substituents. Furthermore, the crystal packing would show how individual molecules interact with each other in the solid state, likely through hydrogen bonding involving the pyrazole N-H group and potentially halogen bonding involving the bromine atom.

The study of a compound's solid-state structure often extends to polymorphism and co-crystallization, as these can significantly impact its physical properties.

Polymorphism: This is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different stabilities, melting points, and solubilities. A polymorphism screen for this compound would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates) to see if different crystal forms can be isolated. Each distinct form would then be characterized by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Co-crystallization: This involves crystallizing the target molecule with a second, different molecule (a "coformer") to create a new crystalline solid with a unique structure held together by non-covalent interactions. Co-crystals are designed to modify properties like solubility or stability. For this compound, potential coformers could be selected based on their ability to form strong hydrogen bonds with the pyrazole's N-H and N atoms or halogen bonds with the bromine atom.

Currently, there are no published research findings on either polymorphic forms or co-crystals of this compound. Such studies would be a valuable area for future research to fully characterize the solid-state chemistry of this compound.

Vi. Theoretical and Computational Chemistry Studies of 3 Bromo 4 Trifluoromethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 3-bromo-4-(trifluoromethyl)-1H-pyrazole. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT calculations are employed to determine optimized molecular geometry, electronic distribution, and orbital energies. researchgate.netnih.gov Studies on similar pyrazole compounds often utilize the B3LYP functional with a basis set like 6-311++G(d,p) for accurate predictions. mdpi.comresearchgate.net

For this compound, DFT calculations can predict key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps, also generated through DFT, visualize the charge distribution on the molecule's surface. These maps identify electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Predicted Electronic Properties of Pyrazole Derivatives from DFT Studies

Property Significance Typical Method
HOMO Energy Indicates electron-donating ability DFT/B3LYP
LUMO Energy Indicates electron-accepting ability DFT/B3LYP
HOMO-LUMO Gap Relates to chemical reactivity and stability DFT/B3LYP

Ab initio methods are quantum chemical calculations that are not based on experimental data but on fundamental principles. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and molecular properties. These methods are particularly useful for studying tautomeric equilibria and reaction barriers where high accuracy is essential. researchgate.net

Molecular Modeling and Docking Studies (Theoretical Ligand-Target Interactions)

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These studies are crucial in drug discovery and design. allsubjectjournal.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of this compound is then computationally "docked" into the active site of the protein. nih.gov Software like AutoDock is commonly used for this purpose. allsubjectjournal.comnih.gov The results of these simulations provide a binding energy score, which indicates the strength of the interaction, and a predicted binding pose, showing how the ligand fits into the active site. nih.gov

For pyrazole derivatives, docking studies have been instrumental in identifying potential inhibitors for various kinases, which are important targets in cancer therapy. nih.govsemanticscholar.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole derivative and amino acid residues in the protein's active site. nih.gov For instance, the pyrazole ring can act as a scaffold for positioning functional groups that interact with the target. nih.gov The bromine and trifluoromethyl groups on the this compound ring can significantly influence its binding affinity and selectivity for specific targets.

Table 2: Example of Molecular Docking Results for Pyrazole Derivatives

Target Protein Ligand Binding Energy (kcal/mol) Key Interacting Residues
VEGFR-2 Pyrazole derivative 1b -10.09 Cys919, Asp1046
Aurora A Pyrazole derivative 1d -8.57 Ala213, Leu263

Note: The data in this table is illustrative and based on studies of various pyrazole derivatives, not specifically this compound. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is often used to predict UV-Vis absorption spectra. researchgate.netufrj.br

Calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are also commonly performed using DFT. nih.gov The predicted spectra can be compared with experimental data to confirm the molecular structure. For example, calculated 1H and 13C NMR chemical shifts can help in assigning the peaks in an experimental NMR spectrum. nih.gov Similarly, predicted IR frequencies can be correlated with the vibrational modes of the molecule, confirming the presence of specific functional groups. nih.gov

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies. montclair.edu This information provides a detailed understanding of how a reaction proceeds. For instance, computational studies can be used to investigate the synthesis of pyrazole derivatives, helping to optimize reaction conditions.

Conformational Analysis and Tautomeric Equilibria

For molecules with flexible bonds, conformational analysis is important to identify the most stable three-dimensional arrangements. While the pyrazole ring itself is rigid, substituents can have different orientations. Computational methods can be used to calculate the energies of different conformers and determine their relative populations.

Tautomerism is a key feature of pyrazoles. This compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. Quantum chemical calculations can predict the relative stabilities of these tautomers. researchgate.net The energy difference between tautomers can be calculated to determine which form is predominant under different conditions, such as in the gas phase or in different solvents. researchgate.net Studies on similar heterocyclic compounds have shown that the relative stability of tautomers can be influenced by the solvent environment. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-bromo-1-(trifluoromethyl)-1H-pyrazole

Vii. Applications of 3 Bromo 4 Trifluoromethyl 1h Pyrazole in Advanced Chemical Synthesis

Utilization as a Building Block in Complex Molecule Construction

3-Bromo-4-(trifluoromethyl)-1H-pyrazole serves as a foundational building block for the synthesis of complex organic molecules, particularly those with pharmaceutical relevance. The bromine atom at the 3-position acts as a versatile synthetic handle, allowing for the introduction of various substituents through cross-coupling reactions. This capability enables the systematic modification of the molecular structure to optimize biological activity.

The trifluoromethyl (CF3) group is a crucial feature, known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Its strong electron-withdrawing nature can significantly influence the reactivity and properties of the final compound. mdpi.com Synthetic strategies often utilize the pyrazole (B372694) core as a central scaffold, with the bromine atom providing a site for diversification. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds, linking the pyrazole to other aryl or heteroaryl moieties. nih.govnih.gov This approach is fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov The development of efficient, regioselective methods to synthesize these trifluoromethylated pyrazoles is a key area of research, providing the necessary intermediates for drug discovery programs. researchgate.net

Target Molecule ClassSynthetic ReactionRole of this compoundReference
Heterobiaryl SystemsSuzuki-Miyaura Cross-CouplingProvides the trifluoromethyl-pyrazole core; Br atom is the coupling site. nih.gov
Substituted PyrazolesLithiation-Boronation followed by Cross-CouplingCore scaffold for functionalization. nih.gov
Pharmaceutical IntermediatesThree-Component Coupling ReactionsKey intermediate for Celecoxib (B62257) and Mavacoxib synthesis. researchgate.net

Role in Heterocycle Synthesis and Annulation Reactions

The reactivity of this compound is pivotal in the synthesis of fused heterocyclic systems through annulation reactions, where a new ring is constructed onto the existing pyrazole framework. These reactions lead to the formation of bicyclic and polycyclic structures, which are common motifs in biologically active compounds.

One prominent application is in the synthesis of pyrazolopyrimidines, a class of compounds with diverse pharmacological activities. tsijournals.comekb.egnih.govsigmaaldrich.comnih.gov The synthesis can proceed by reacting a brominated pyrazole with reagents that build the pyrimidine (B1678525) ring. The bromine atom is a key site for reactions that facilitate ring closure. Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions on brominated pyrazolo[1,5-a]pyrimidin-5-ones demonstrate the utility of the bromo-substituent in elaborating these fused systems into more complex, diarylated structures. nih.govrsc.orgrsc.orgresearchgate.net Such transformations are crucial for accessing novel chemical space in drug discovery. Annulation reactions involving trifluoromethylated pyrazoles can also be used to construct other heterocyclic systems like pyridazines. rsc.orgacs.org The development of formal [4+1] annulation reactions to create trifluoromethylated pyrazolines further highlights the versatility of fluorinated building blocks in constructing nitrogen-containing heterocycles. organic-chemistry.org

Resulting HeterocycleReaction TypeSignificanceReference
Pyrazolo[1,5-a]pyrimidinesSuzuki-Miyaura Cross-CouplingAllows C3-arylation to build complex derivatives for drug discovery. nih.govrsc.orgrsc.orgresearchgate.net
Pyrazolo[3,4-d]pyrimidinesRing AnnulationCore structures for anticancer agents. tsijournals.comekb.eg
Trifluoromethyl Pyridazines[3+3] AnnulationAccess to highly functionalized pyridazines without heavy metal catalysts. rsc.org
Trifluoromethyl PyrazolinesFormal [4+1] AnnulationProvides a reliable pathway to biologically relevant pyrazolines. organic-chemistry.org

Precursor in Materials Science Applications (e.g., ligand design for catalysis, polymer chemistry)

In materials science, this compound and its isomers serve as precursors for functional materials where the unique electronic properties of the fluorinated pyrazole ring are advantageous. The combination of the pyrazole's coordinating nitrogen atoms and the electron-withdrawing CF3 group makes it an attractive component for designing specialized ligands for catalysis.

These ligands can coordinate with transition metals to form catalysts with tailored reactivity and selectivity. The electronic nature of the CF3 group can modulate the properties of the metal center, influencing the efficiency of catalytic cycles. Beyond catalysis, trifluoromethyl-substituted pyrazoles are investigated for their potential in optoelectronic materials, such as Organic Light-Emitting Diodes (OLEDs). researchgate.netji-techindia.co.in The introduction of the CF3 group can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for developing efficient host materials for blue phosphorescent OLEDs. researchgate.net The synthesis of multi-ring systems via cross-coupling of brominated pyrazoles provides building blocks for these advanced materials. nih.gov

Application AreaSpecific UseKey Property Conferred by Pyrazole MoietyReference
CatalysisLigand DesignCoordination sites (N atoms) and electronic modulation (CF3 group). nih.gov
Organic ElectronicsOLED Host MaterialsHigh triplet energy and tunable HOMO/LUMO levels. researchgate.net
Advanced MaterialsHeterobiaryl Building BlocksRigid core structure with specific electronic and steric properties. nih.gov

Intermediacy in Agrochemical and Specialty Chemical Development

The pyrazole ring is a well-established "privileged scaffold" in agrochemistry, forming the core of numerous successful pesticides. This compound is a key intermediate in the synthesis of a new generation of agrochemicals, including fungicides, herbicides, and insecticides. nih.govhep.com.cnnih.govmdpi.comnih.govresearchgate.net

The trifluoromethyl group is particularly prevalent in modern pesticides, as it can enhance biological efficacy, metabolic stability, and transport of the active ingredient within the target organism. mdpi.com The bromo-substituent on the pyrazole ring provides a convenient point for chemical modification to build the final, complex agrochemical structure. For example, it is a precursor in the synthesis of pyrazole carboxamide fungicides, which are an important class of agrochemicals. hep.com.cnmdpi.com It is also used in the development of novel herbicides and nematocides. hep.com.cn A notable example of a pyrazole-based insecticide is Fipronil; synthetic routes to Fipronil and its analogues often involve intermediates derived from functionalized trifluoromethyl pyrazoles, showcasing the importance of this chemical class in crop protection. niscpr.res.ingoogle.comresearchgate.netgoogle.com

Agrochemical ClassExample Target/DerivativeRole of the Pyrazole IntermediateReference
FungicidePyrazole CarboxamidesCore scaffold providing structural rigidity and bioactivity. hep.com.cnnih.govmdpi.com
InsecticideFipronil AnaloguesServes as a key building block in multi-step synthetic routes. niscpr.res.ingoogle.comresearchgate.net
HerbicidePicolinic Acid DerivativesForms part of the final active molecule targeting plant growth. nih.gov
NematocidePyrazole CarboxamidesThe core structure is evaluated for activity against nematodes. hep.com.cn

Viii. Research into the Pharmacological Scaffolding Potential of 3 Bromo 4 Trifluoromethyl 1h Pyrazole Derivatives

Design Rationale for Biological Activity

The design of bioactive molecules based on the 3-bromo-4-(trifluoromethyl)-1H-pyrazole scaffold is a deliberate process, leveraging the known pharmacological properties of its constituent parts to enhance interactions with biological targets.

Pyrazole (B372694) Ring System as a Bioactive Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous approved drugs, valued for its metabolic stability and diverse biological activities. nih.gov This ring system is a versatile scaffold in drug discovery due to its ability to engage in various non-covalent interactions, including hydrogen bonding, and its capacity to be readily functionalized at multiple positions. researchgate.netnih.gov The presence of the pyrazole nucleus is a feature of drugs with anti-inflammatory, anticancer, and antihypertensive properties, among others. nih.govnih.gov Its structural and electronic characteristics allow it to serve as a stable anchor for orienting other functional groups toward specific binding sites on proteins and enzymes. researchgate.net

Influence of Halogen and Trifluoromethyl Substituents on Biological Recognition

The bromine and trifluoromethyl (-CF3) groups on the pyrazole ring are not arbitrary additions; they are chosen for their specific and potent effects on a molecule's physicochemical properties, which in turn govern its biological activity.

The bromine atom is a significant substituent in drug design. Its introduction can enhance therapeutic activity and favorably affect a drug's metabolism. One of its key features is the ability to form "halogen bonds," a type of non-covalent interaction where the halogen atom acts as an electrophilic region (known as a σ-hole) and interacts with a nucleophilic site on a biological target, such as an oxygen or nitrogen atom in an amino acid residue. These interactions can significantly improve the binding affinity and selectivity of a ligand for its target protein.

In Vitro Assay Methodologies for Target Interaction (excluding specific biological activities)

To evaluate the potential of derivatives of this compound as therapeutic agents, researchers employ a variety of in vitro assays to study their interactions with purified biological targets like enzymes and receptors. These methods focus on the fundamental mechanics of binding and inhibition, independent of a specific disease context.

Enzyme Inhibition Studies (Methodological Focus)

Enzyme inhibition assays are fundamental in drug discovery for identifying compounds that can modulate the activity of a specific enzyme target. sci-hub.sebellbrooklabs.com The primary goal is to measure the rate of an enzymatic reaction and determine how it is affected by the presence of a test compound.

The general workflow for an enzyme inhibition assay involves:

Selection of Reaction: A specific, measurable reaction catalyzed by the target enzyme is chosen. The appearance of a product or disappearance of a substrate is monitored over time. nih.gov

Assay Optimization: Conditions such as pH, temperature, and the concentrations of the enzyme and its substrate are optimized to ensure a reliable and reproducible measurement of enzyme activity. sci-hub.se

Inhibitor Screening: The test compound, a derivative of this compound, is added to the reaction mixture at various concentrations.

Data Acquisition and Analysis: The rate of the reaction is measured, often using spectrophotometric or fluorometric methods. The data are then analyzed to determine key inhibitory parameters.

Key metrics obtained from these studies are presented in the table below.

ParameterDescriptionSignificance in Drug Discovery
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. numberanalytics.comProvides a measure of the inhibitor's potency; a lower IC50 value indicates a more potent compound.
Ki The inhibition constant, which represents the binding affinity of the inhibitor for the enzyme. numberanalytics.comA fundamental measure of inhibitor affinity that is independent of substrate concentration, allowing for direct comparison between different inhibitors.
Mechanism of Inhibition Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex (e.g., competitive, noncompetitive, uncompetitive). nih.govElucidates how the inhibitor works, which is crucial for lead optimization and understanding potential in vivo efficacy.

These assays are often performed in high-throughput screening (HTS) formats using microplates, allowing for the rapid testing of large libraries of compounds. numberanalytics.com

Receptor Binding Assays (Methodological Focus)

Receptor binding assays are used to measure the affinity of a ligand (a potential drug) for its specific receptor target. giffordbioscience.com These assays are essential for identifying compounds that can either activate or block a receptor's function. The most common formats utilize a labeled ligand that is known to bind to the target receptor.

The two primary types of receptor binding assays are:

Saturation Assays: These experiments use increasing concentrations of a labeled ligand to determine the total number of binding sites in a sample (Bmax) and the ligand's equilibrium dissociation constant (Kd), which is a measure of its affinity for the receptor. nih.govnih.gov

Competition Assays: In this format, a fixed concentration of a labeled ligand competes for binding to the receptor with varying concentrations of an unlabeled test compound (e.g., a this compound derivative). labome.com The ability of the test compound to displace the labeled ligand is measured.

From these assays, crucial binding parameters are determined.

ParameterDescriptionSignificance in Drug Discovery
Kd The equilibrium dissociation constant; the concentration of ligand at which 50% of the receptors are occupied at equilibrium. giffordbioscience.comA direct measure of the affinity of a ligand for its receptor. A lower Kd value signifies a higher binding affinity.
Ki The inhibition constant for a competing unlabeled ligand. giffordbioscience.comRepresents the affinity of the test compound for the receptor, calculated from its IC50 value in a competition assay.
Bmax The maximum number of binding sites. giffordbioscience.comIndicates the density of the target receptor in the tissue or cell preparation being studied.

Common techniques for these assays include radioligand binding assays, which use radioactively labeled ligands, and non-radioactive methods such as those based on fluorescence polarization or surface plasmon resonance (SPR). nih.govnumberanalytics.com

Computational Approaches to Target Identification and Ligand Design

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of identifying lead compounds and optimizing their properties. eurasianjournals.com For a scaffold like this compound, computational methods can predict how its derivatives will interact with potential biological targets, guiding synthetic efforts.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. eurasianjournals.com It allows researchers to visualize how a derivative of this compound might fit into the binding site of a receptor or enzyme and identifies key interactions, such as hydrogen bonds or halogen bonds, that contribute to its binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By analyzing a set of known pyrazole derivatives, a QSAR model can predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test.

Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to bind to a specific target. mdpi.com This "pharmacophore" can then be used to search virtual libraries for other molecules, including novel pyrazole derivatives, that fit the model.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of a ligand-protein complex. eurasianjournals.com This can help assess the stability of the predicted binding mode from docking studies and reveal how the protein's conformation might change upon ligand binding.

These computational studies are integral to structure-based drug design (SBDD), an iterative process where the three-dimensional structure of a target protein guides the design of more potent and selective inhibitors. sysrevpharm.org

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model then serves as a 3D query to search for novel, structurally diverse compounds with the potential for similar biological activity. The development of a pharmacophore model for derivatives of this compound involves a systematic process of identifying and spatially defining key molecular interaction points.

The process typically begins with a set of active compounds, from which a common-feature pharmacophore hypothesis is generated. For derivatives of this compound, these features are largely dictated by the core scaffold and its substituents. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, often contributes to a hydrophobic feature in the pharmacophore model. The bromine atom can act as a hydrophobic feature or participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The pyrazole ring itself, with its two nitrogen atoms, can provide hydrogen bond donor and acceptor features.

For instance, in the context of kinase inhibition, a common target for pyrazole-based compounds, a pharmacophore model might include a hydrogen bond acceptor feature corresponding to one of the pyrazole nitrogens interacting with the hinge region of the kinase, a hydrophobic feature representing the trifluoromethyl group occupying a hydrophobic pocket, and another hydrophobic or halogen bond donor feature for the bromine atom.

The table below illustrates a hypothetical pharmacophore model generated from a series of active this compound derivatives targeting a generic kinase.

Feature IDFeature TypeX-coordinateY-coordinateZ-coordinateRadius (Å)
H1Hydrophobic2.51.83.21.5
HBA1Hydrogen Bond Acceptor-1.20.5-0.81.2
HBD1Hydrogen Bond Donor-3.5-0.2-1.51.2
AR1Aromatic Ring0.00.00.02.0
HAL1Halogen Bond Donor4.8-0.52.11.0

This model can then be validated using a test set of compounds with known activities to assess its predictive power. A statistically robust model will be able to effectively distinguish between active and inactive molecules, thus providing a reliable tool for the subsequent virtual screening phase.

Virtual Screening Methodologies

Once a validated pharmacophore model for this compound derivatives is established, it can be employed in a virtual screening campaign to identify novel hit compounds from large chemical databases. Virtual screening is a computational technique that allows for the rapid and cost-effective screening of vast libraries of compounds to identify those that are most likely to bind to a drug target.

The workflow for a virtual screening campaign using a pharmacophore model typically involves several key steps:

Database Preparation: Large compound databases, such as ZINC, PubChem, or commercial libraries, are prepared for screening. This involves generating 3D conformations for each molecule and ensuring they are in a suitable format for the screening software.

Pharmacophore-Based Filtering: The generated pharmacophore model is used as a 3D query to search the prepared databases. Molecules that match the spatial and chemical features of the pharmacophore are retained as initial hits.

Molecular Docking: The initial hits from the pharmacophore screen are then subjected to molecular docking studies. Docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. This step helps to refine the hit list by prioritizing compounds that not only match the pharmacophore but are also predicted to bind favorably to the active site of the target protein.

ADMET Prediction: The remaining hits are often filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This early assessment of drug-like properties helps to eliminate compounds that are likely to fail in later stages of drug development.

Visual Inspection and Hit Selection: The final list of hits is visually inspected to assess their binding modes and interactions with the target. Promising candidates are then selected for experimental validation.

Below is a table showcasing a hypothetical set of hit compounds identified through a virtual screening campaign using a pharmacophore model based on the this compound scaffold.

Hit IDSource DatabaseMolecular FormulaPredicted Binding Affinity (kcal/mol)Lipinski's Rule of Five Violations
ZINC12345678ZINCC15H12N4O2S-9.80
CHEMBL987654ChEMBLC18H15BrFN3O-9.50
VENDOR-A001CommercialC16H14N5OCl-9.20
ZINC87654321ZINCC17H17N3O3-8.90
CHEMBL456789ChEMBLC19H20N4S-8.70

The successful application of pharmacophore modeling and virtual screening to the this compound scaffold holds significant promise for the discovery of novel drug candidates across various therapeutic areas. These computational approaches not only accelerate the initial stages of drug discovery but also provide valuable insights into the structure-activity relationships of this important class of compounds.

Q & A

What are the optimized synthetic routes for 3-bromo-4-(trifluoromethyl)-1H-pyrazole, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves cyclocondensation of brominated enones with hydrazines under controlled conditions. Key parameters include:

  • Temperature: Maintain 80–110°C to balance reaction rate and byproduct formation .
  • Solvent: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility and intermediate stability .
  • Catalysts: Palladium or copper catalysts improve cross-coupling efficiency in functionalized derivatives .
  • Purification: Column chromatography or recrystallization ensures high purity (>95%) .

Yield Optimization Table:

FactorOptimal RangeImpact on Yield
Reaction Time12–16 hoursPrevents over-oxidation
Hydrazine Equivalents1.2–1.5 eqMinimizes side reactions
Catalyst Loading5–10 mol%Balances cost and efficiency

How can structural confirmation and purity of this compound be validated?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions. For example, the trifluoromethyl group shows a singlet at ~-60 ppm in 19F^{19}F NMR .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 232.98) .
  • X-ray Crystallography: Resolve crystal structures to validate regiochemistry, especially for isomers .

What strategies elucidate the reaction mechanisms of electrophilic substitutions in this compound?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps .
  • Isotopic Labeling: Use 18O^{18}O- or 2H^{2}H-labeled reagents to trace substituent incorporation pathways .
  • Computational Modeling: DFT calculations predict regioselectivity in reactions (e.g., bromine vs. trifluoromethyl group directing effects) .

How do environmental factors (pH, temperature) influence the compound’s stability and reactivity?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies in buffered solutions (pH 2–12). The compound is stable in neutral conditions but hydrolyzes under strong acids/bases .
  • Thermal Analysis: TGA/DSC reveals decomposition onset at ~200°C, guiding storage at 4°C in inert atmospheres .

How to address contradictions in reported biological activities of this compound?

Methodological Answer:

  • Standardized Assays: Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity) .
  • Comparative Analysis: Benchmark against analogs (e.g., 4-bromo-1-methyl derivatives) to isolate substituent effects .
  • Meta-Analysis: Aggregate data from multiple sources to identify trends (e.g., trifluoromethyl groups enhancing lipophilicity and membrane penetration) .

What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations (AutoDock/Vina): Model binding to enzymes (e.g., COX-2) to prioritize synthetic targets .
  • MD Simulations: Assess binding stability over 100-ns trajectories .

How does regioselectivity manifest in substitution reactions involving this compound?

Methodological Answer:

  • Directing Effects: The bromine atom deactivates the pyrazole ring, favoring electrophilic attacks at the 5-position. Example:
    • Suzuki coupling with aryl boronic acids occurs predominantly at the 4-bromo position .
  • Steric Effects: Bulky substituents (e.g., trifluoromethyl) hinder reactions at adjacent positions .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation: Optimize stoichiometry and use flow chemistry for better heat/mass transfer .
  • Cost-Efficiency: Replace noble metal catalysts with iron- or nickel-based systems for cross-couplings .

How to design derivatives with enhanced pharmacological properties?

Methodological Answer:

  • SAR Studies: Modify substituents systematically and test for activity. For example:

    DerivativeLogPMIC (µg/mL)
    Parent Compound2.116
    5-Nitro Derivative1.88
    1-Ethyl Analog2.532

What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS: Detect impurities <0.1% using C18 columns and acetonitrile/water gradients .
  • ICP-OES: Quantify residual metal catalysts (e.g., Pd <10 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.